methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate
Description
Molecular Formula: C₈H₇N₃O₂ CAS Number: Not explicitly provided in the evidence, but closely related derivatives (e.g., ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) are listed with CAS 52798-84-2 . Structure: The compound consists of a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system, with a methyl ester group at position 2. This ester group enhances solubility and reactivity, making it a versatile intermediate in medicinal and organic chemistry .
Properties
IUPAC Name |
methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-6)10-4-11-7/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMXEVBWSOKBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a suitable nitrile or amide can lead to the formation of the desired pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate exhibits significant biological activities:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics.
- Enzyme Inhibition : Its structure suggests interactions with enzymes involved in metabolic pathways, which could be leveraged for drug development targeting specific diseases like cancer and diabetes.
Applications in Medicinal Chemistry
This compound has several notable applications in medicinal chemistry:
- Drug Development : Its unique properties make it suitable for the design of new pharmaceuticals aimed at treating diseases associated with aberrant protein kinase activity.
- Structure-Activity Relationship Studies : The compound serves as a valuable scaffold for synthesizing analogs to study their biological activities and optimize therapeutic effects.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among pyrrolo[3,2-d]pyrimidine derivatives significantly influence their physicochemical properties, synthetic utility, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings
Ester Position and Reactivity :
- Methyl esters (e.g., this compound) exhibit higher reactivity in nucleophilic acyl substitutions compared to ethyl esters (e.g., ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) due to reduced steric hindrance .
- Ethyl esters, however, offer better stability in acidic conditions, as seen in the synthesis of 6-benzoyl-3-ethyl-2-methoxy derivatives .
Halogen Substitution :
- Chlorine at position 2 (e.g., methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate) increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for functionalization .
- Bromo- and iodo-substituted derivatives (e.g., 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine) are pivotal in palladium-catalyzed coupling reactions for drug discovery .
Amino and Oxo Functional Groups: Amino groups at position 4 (e.g., ethyl 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) enhance hydrogen-bonding interactions, critical for crystal packing and supramolecular assembly . Oxo groups at position 4 (e.g., 5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) reduce solubility but improve binding affinity in kinase inhibitors .
Synthetic Yields :
- Methyl derivatives often achieve higher yields (e.g., 92% for N⁴-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine) compared to bulkier analogs due to streamlined reaction pathways .
Biological Activity
Methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolo-pyrimidine core structure. The molecular formula is with a molecular weight of approximately 164.16 g/mol. Its unique structure enables it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown potential as an inhibitor of kinases involved in cancer progression and other diseases .
- Modulation of Signaling Pathways : By interacting with cellular receptors, this compound can modulate signaling pathways that are crucial for cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.6 |
| MCF-7 (breast cancer) | 12.3 |
| HeLa (cervical cancer) | 10.5 |
These results indicate that the compound effectively inhibits the growth of these cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Preliminary studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that the compound could be further developed as an antimicrobial agent .
Case Studies
- Inhibition of RET Kinase : A study explored derivatives of pyrrolo[2,3-d]pyrimidines as inhibitors for RET kinase, which is implicated in several cancers. The derivatives showed promising results with IC50 values indicating effective inhibition, highlighting the potential of this compound as a lead compound in this context .
- Antihyperglycemic Activity : Another investigation focused on the antihyperglycemic effects of pyrrolopyrimidine derivatives. The results indicated that compounds similar to this compound could improve glucose metabolism in diabetic models, suggesting a role in diabetes management .
Q & A
Q. What are the established synthetic routes for methyl 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step cyclocondensation and functionalization. For example, ethyl pyrazole carboxylate derivatives are synthesized via refluxing precursors like ethyl acetoacetate with formamidine or dimethylformamide dimethyl acetal (DMF-DMA) . Key intermediates are characterized using H NMR (e.g., δ 2.61–3.77 ppm for methyl and methoxy groups) and TLC (Rf values in MeOH:CHCl3 systems) . Single-crystal X-ray diffraction (mean C–C bond length: 0.005 Å, R factor: 0.054) ensures structural validation .
Q. How can solubility and stability challenges be addressed during purification?
Q. What spectroscopic techniques are critical for confirming the core structure?
- Methodological Answer : H NMR identifies substituents (e.g., aromatic protons at δ 6.49–7.89 ppm) , while IR confirms carbonyl stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]<sup>+</sup> for C9H8ClN3 at m/z 210.0432) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for methyl pyrrolopyrimidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cyclization steps . ICReDD’s reaction path search methods reduce trial-and-error by integrating computational data (e.g., Gibbs free energy profiles) with experimental validation . For example, ACD/Labs Percepta predicts logP (2.1) and solubility (~1.2 mg/mL in water) to guide solvent selection .
Q. How should researchers resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., chloro vs. ethyl groups at position 5) . For DHFR inhibitors, IC50 values should be validated using enzyme assays (e.g., Lactobacillus casei DHFR) and compared with controls like methotrexate . Conflicting data may arise from assay conditions (pH, temperature) or impurity levels—HPLC purity >98% is critical .
Q. What strategies improve yield in large-scale synthesis while minimizing waste?
- Methodological Answer : Process intensification using continuous-flow reactors (CRDC subclass RDF2050112) enhances heat/mass transfer for exothermic steps . Membrane separation (RDF2050104) recovers unreacted precursors (e.g., 10–15% recovery of ethyl acetoacetate) . Green chemistry metrics (E-factor <5) are achievable via solvent recycling (e.g., DMF) .
Q. How can methyl pyrrolopyrimidine derivatives be tailored for kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
